molecular formula C17H16FNO4S2 B2623383 4-fluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide CAS No. 2319851-45-9

4-fluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide

Cat. No.: B2623383
CAS No.: 2319851-45-9
M. Wt: 381.44
InChI Key: OKIRPTBPMULCHN-UHFFFAOYSA-N
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Description

4-fluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiophene ring, and a sulfonamide group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with the sulfonamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonamide group to an amine.

    Substitution: The fluorine atom and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan oxides, while reduction of the sulfonamide group can produce corresponding amines.

Scientific Research Applications

4-fluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and heterocyclic compounds containing furan and thiophene rings. Examples include:

  • 4-fluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide analogs with different substituents.
  • Other sulfonamide compounds with varying functional groups and ring structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-fluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4S2/c1-11-9-12(18)4-7-17(11)25(21,22)19-10-13(20)15-5-6-16(24-15)14-3-2-8-23-14/h2-9,13,19-20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIRPTBPMULCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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